PF-04957325

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

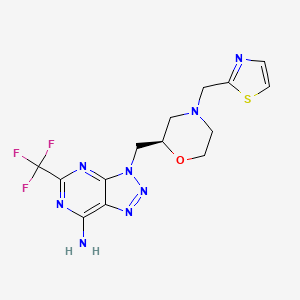

PF-04957325 是一种高效且选择性的磷酸二酯酶 8 (PDE8) 抑制剂。它以其高特异性抑制 PDE8A 和 PDE8B 活性的能力而闻名。 该化合物的分子式为 C14H15F3N8OS,分子量为 400.38 g/mol 。它主要用于科学研究,以研究 PDE8 在各种生物过程中的作用。

准备方法

合成路线和反应条件

PF-04957325 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和各种催化剂来促进反应 。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模扩大以满足研究需求。该过程涉及优化反应条件,以确保最终产品的高产率和纯度。 该化合物通常以粉末形式生产,并储存在低温下以保持其稳定性 。

化学反应分析

反应类型

PF-04957325 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成各种氧化产物。

还原: 还原反应可用于修饰化合物中存在的官能团。

取代: 取代反应通常用于将不同的取代基引入分子。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及使用卤化剂和亲核试剂。

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生各种氧化衍生物,而取代反应可能会产生一系列取代类似物 。

科学研究应用

Immunological Applications

PF-04957325 has been extensively studied for its effects on T cell function and autoimmune diseases.

Treatment of Autoimmune Encephalomyelitis

A study demonstrated that this compound effectively ameliorates symptoms in a mouse model of experimental autoimmune encephalomyelitis (EAE), which mimics multiple sclerosis. Mice treated with this compound showed significant reductions in clinical disease scores compared to control groups. The treatment resulted in decreased accumulation of CD4+ T effector cells and regulatory T cells in the spinal cord, indicating a suppression of inflammatory responses without significant immunosuppression .

Key Findings:

- Reduction in CD4+ T cell numbers: From 1.02×105 to 2.37×104 after treatment.

- Suppression of pro-inflammatory cytokine-producing T cells, including IL-17 and IFN-γ positive cells .

Reproductive Biology

This compound has shown promise in enhancing ovarian function and improving outcomes in assisted reproductive technologies.

Oocyte Maturation and Steroid Production

Research indicates that this compound increases progesterone secretion during the maturation of cumulus-oocyte complexes (COCs) when combined with follicle-stimulating hormone (FSH). The compound enhances mitochondrial activity within granulosa cells, supporting its role in ovarian stimulation .

Data Summary:

- Increased progesterone secretion was statistically significant (P < 0.05) with the use of this compound alongside FSH.

- The compound's effect on mitochondrial activity suggests potential applications in improving oocyte quality for fertility treatments .

Cardiovascular Research

This compound is also being investigated for its role in cardiac function, particularly concerning phosphodiesterase regulation in heart tissues.

Effects on Cardiac Function

In studies assessing the impact of PDE8 inhibition on cardiac tissues, this compound has been linked to alterations in calcium currents associated with atrial fibrillation. The compound modulates cAMP levels, influencing cardiac myocyte function and potentially providing insights into therapeutic strategies for arrhythmias .

Research Highlights:

- Analysis of atrial samples revealed that treatment with this compound affects L-type calcium currents.

- Implications for managing atrial fibrillation through PDE8 inhibition have been proposed .

Summary of Findings

The applications of this compound across various fields underline its versatility as a research tool and therapeutic agent:

作用机制

PF-04957325 通过竞争性抑制 PDE8 酶的活性来发挥其作用。通过与 PDE8A 和 PDE8B 的活性位点结合,它阻止 cAMP 的水解,导致细胞内 cAMP 水平升高。 cAMP 水平的升高激活蛋白激酶 A (PKA) 和其他下游信号通路,导致各种细胞反应 。

相似化合物的比较

类似化合物

PF-06843195: 另一种具有类似效力和选择性的选择性 PDE8 抑制剂。

PF-06752469: 一种对 PDE8 具有相当抑制活性的化合物。

PF-04802367: 与 PF-04957325 共享结构相似性和抑制特性

独特性

This compound 由于其对 PDE8A 和 PDE8B 的高选择性而独一无二,对其他磷酸二酯酶亚型几乎没有交叉反应。 这种特异性使其成为研究 PDE8 在各种生物过程中的不同作用以及开发靶向治疗剂的宝贵工具 。

生物活性

PF-04957325 is a selective inhibitor of phosphodiesterase 8 (PDE8), a key enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses and influencing various cellular functions. This article synthesizes findings from diverse studies to highlight the biological activity of this compound, including its effects on T cell function, mitochondrial activity, and steroidogenesis.

This compound selectively inhibits PDE8A and PDE8B with IC50 values of approximately 0.7 nM and 0.2 nM, respectively, while exhibiting minimal activity against other phosphodiesterase isoforms (IC50 > 1.5 μM) . By inhibiting these enzymes, this compound increases intracellular cAMP levels, which can lead to various physiological effects.

Effects on T Cell Function

T Cell Adhesion and Migration

this compound has been shown to significantly reduce the adhesion of effector CD4+ T cells to endothelial cells, thereby influencing T cell migration . In a study involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound resulted in a moderate suppression of clinical symptoms associated with T cell-mediated inflammation .

Impact on T Cell Subpopulations

The compound also affects the accumulation and activation of different T cell subpopulations in the spinal cord during EAE. Specifically, it reduces the total number of CD4+ T cells and alters the balance between regulatory T cells (Tregs) and effector T cells (Teffs), suggesting a targeted modulation of immune responses without broad immunosuppression .

Mitochondrial Activity

This compound has been implicated in enhancing mitochondrial function. In granulosa cells, treatment with this compound increased active mitochondria and supported the functional regulation of PDE8 at mitochondrial compartments . This enhancement is significant as it suggests potential roles in reproductive health and energy metabolism.

Steroidogenesis

Research indicates that this compound can potentiate steroidogenesis in Leydig cells by enhancing cAMP-dependent signaling pathways. In studies involving adrenocorticotropic hormone (ACTH) stimulation, this compound increased steroid production by elevating cAMP levels, thereby promoting the activation of steroidogenic enzymes . This effect underscores its potential application in treating adrenal disorders.

Table 1: Summary of Biological Effects of this compound

Case Study: EAE Model Treatment

In a controlled study on C57BL/6 mice induced with EAE, this compound was administered subcutaneously three times daily. Results indicated that while there was initial clinical improvement, symptoms worsened after treatment cessation due to the short half-life of the drug. Continuous drug delivery through osmotic pumps demonstrated sustained clinical benefits during treatment periods .

属性

IUPAC Name |

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLPYEMGHGDRRZ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。